![molecular formula C17H23NO3 B027398 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone CAS No. 107419-07-8](/img/structure/B27398.png)
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone, also known as PMK, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine, biology, and chemistry. PMK is a precursor to the synthesis of various pharmaceuticals, including the popular drug MDMA, and is also used in the production of fragrances and flavors.
作用機序
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone's mechanism of action is not fully understood, but it is believed to act as a precursor to the synthesis of various neurotransmitters, including serotonin, dopamine, and norepinephrine. These neurotransmitters play a crucial role in regulating mood, behavior, and cognitive function.
生化学的および生理学的効果
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone has been shown to have various biochemical and physiological effects, particularly on the central nervous system. It has been found to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which can lead to increased feelings of happiness, pleasure, and euphoria. 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone has also been shown to have analgesic properties, reducing pain and discomfort in various conditions.
実験室実験の利点と制限
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone's advantages for lab experiments include its relatively simple synthesis method, its wide range of potential applications, and its ability to act as a precursor to the synthesis of various organic compounds. However, its limitations include its potential toxicity and the need for careful handling and storage due to its flammability and potential health hazards.
将来の方向性
For research on 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone include further exploration of its potential applications in the fields of medicine, biology, and chemistry. Research could focus on the development of new pharmaceuticals and organic compounds, as well as the investigation of 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone's potential therapeutic effects in various conditions. Additionally, research could focus on the development of safer and more efficient synthesis methods for 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone and its derivatives.
合成法
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone can be synthesized through the oxidation of safrole, a natural organic compound found in various plants such as sassafras and camphor. The oxidation process involves the use of various reagents, including potassium permanganate, sulfuric acid, and acetone. The process yields 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone as a yellowish oil with a distinctive odor.
科学的研究の応用
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used as a precursor to the synthesis of various pharmaceuticals, including the popular drug MDMA, which is used in the treatment of post-traumatic stress disorder (PTSD) and other mental health conditions. 1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone is also used in the production of fragrances and flavors, as well as in the synthesis of other organic compounds.
特性
CAS番号 |
107419-07-8 |
|---|---|
製品名 |
1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone |
分子式 |
C17H23NO3 |
分子量 |
289.4 g/mol |
IUPAC名 |
[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl] acetate |
InChI |
InChI=1S/C17H23NO3/c1-4-16(20)17(8-10-18(3)11-9-17)14-6-5-7-15(12-14)21-13(2)19/h5-7,12H,4,8-11H2,1-3H3 |
InChIキー |
UHZAKWBTNFQWFQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC(=O)C |
正規SMILES |
CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



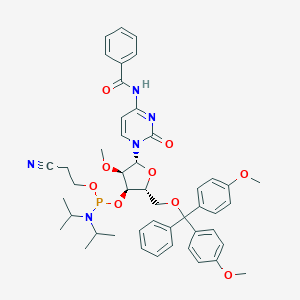
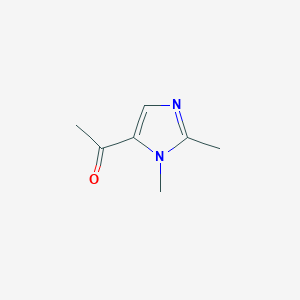
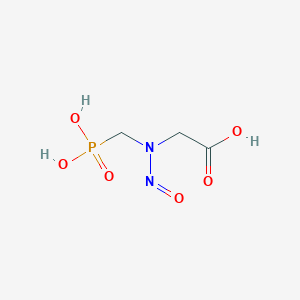
![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-](/img/structure/B27327.png)
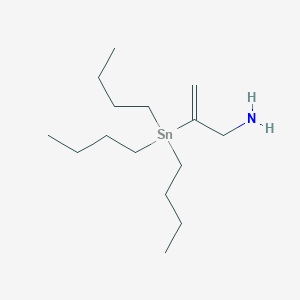

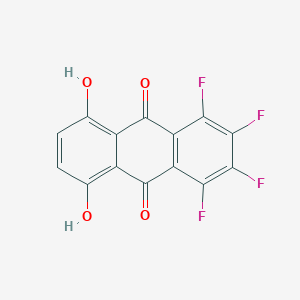
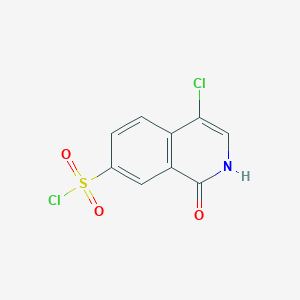
![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)


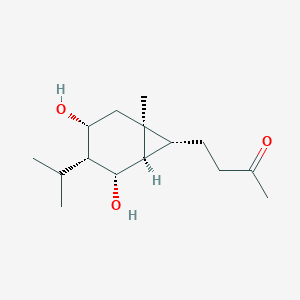
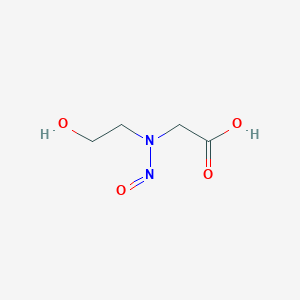
![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)